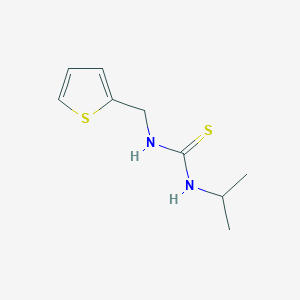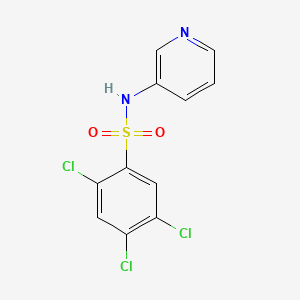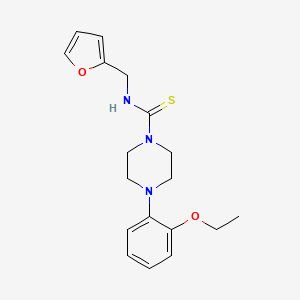
N-isopropyl-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-N'-(2-thienylmethyl)thiourea (abbreviated as TMTU) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
The mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with other molecules in the cell, leading to changes in enzyme activity or other cellular processes. N-isopropyl-N'-(2-thienylmethyl)thiourea has also been shown to exhibit antioxidant activity, which may contribute to its biological effects.
Biochemical and Physiological Effects:
N-isopropyl-N'-(2-thienylmethyl)thiourea has been shown to exhibit a range of biochemical and physiological effects, including inhibition of metalloenzymes, modulation of protein folding, and antioxidant activity. It has also been shown to exhibit antitumor activity in certain cancer cell lines. In addition, N-isopropyl-N'-(2-thienylmethyl)thiourea has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
実験室実験の利点と制限
One advantage of using N-isopropyl-N'-(2-thienylmethyl)thiourea in laboratory experiments is its ability to form stable complexes with metal ions, which can be useful for studying metalloenzymes and other metal-containing proteins. However, N-isopropyl-N'-(2-thienylmethyl)thiourea can be difficult to synthesize and purify, which may limit its use in certain experiments. In addition, the mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on N-isopropyl-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new cancer therapies based on the antitumor activity of N-isopropyl-N'-(2-thienylmethyl)thiourea. Another area of interest is the use of N-isopropyl-N'-(2-thienylmethyl)thiourea as a fluorescent probe for the detection of metal ions in biological systems. Further studies are also needed to fully understand the mechanism of action of N-isopropyl-N'-(2-thienylmethyl)thiourea and its potential applications in other areas of scientific research.
合成法
N-isopropyl-N'-(2-thienylmethyl)thiourea can be synthesized through a number of different methods, including the reaction of isopropylamine with 2-thienylmethyl isothiocyanate. Other methods include the reaction of isopropylamine with 2-thienylmethyl isocyanate, or the reaction of isopropylamine with 2-thienylmethyl thiocarbamate. The synthesis process typically involves the use of organic solvents and requires careful attention to reaction conditions in order to obtain high yields of pure N-isopropyl-N'-(2-thienylmethyl)thiourea.
科学的研究の応用
N-isopropyl-N'-(2-thienylmethyl)thiourea has been used in a variety of scientific research applications, including studies of enzyme inhibition, metal ion binding, and protein folding. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems. In addition, N-isopropyl-N'-(2-thienylmethyl)thiourea has been shown to exhibit antitumor activity in certain cancer cell lines, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
1-propan-2-yl-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-7(2)11-9(12)10-6-8-4-3-5-13-8/h3-5,7H,6H2,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOGCQKQIMSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=S)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)
![S-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5774987.png)


![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)


![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)
![3-chloro-N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5775039.png)

![4-ethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5775054.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
